molecular formula C26H25N3O2 B11524865 (3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

(3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11524865
M. Wt: 411.5 g/mol
InChI Key: VBBWEQSEMRLRAK-UHFFFAOYSA-N
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Description

(3Z)-3-[(4-Phenoxyphenyl)imino]-1-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a phenoxyphenyl group, an imino group, and a piperidinylmethyl group attached to a dihydroindolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-Phenoxyphenyl)imino]-1-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps:

    Formation of the Phenoxyphenyl Group: This step involves the reaction of phenol with bromobenzene in the presence of a base to form 4-phenoxyphenyl bromide.

    Synthesis of the Imino Group: The 4-phenoxyphenyl bromide is then reacted with aniline to form 4-phenoxyphenyl imine.

    Formation of the Dihydroindolone Core: The 4-phenoxyphenyl imine is then reacted with isatin in the presence of a reducing agent to form the dihydroindolone core.

    Attachment of the Piperidinylmethyl Group: Finally, the dihydroindolone core is reacted with piperidine and formaldehyde to attach the piperidinylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-Phenoxyphenyl)imino]-1-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the phenoxyphenyl group.

    Reduction: Reduced forms of the imino and dihydroindolone groups.

    Substitution: Substituted phenoxyphenyl derivatives.

Scientific Research Applications

(3Z)-3-[(4-Phenoxyphenyl)imino]-1-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-Phenoxyphenyl)imino]-1-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(4-Methoxyphenyl)imino]-1-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-indol-2-one
  • (3Z)-3-[(4-Chlorophenyl)imino]-1-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-indol-2-one

Uniqueness

(3Z)-3-[(4-Phenoxyphenyl)imino]-1-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-indol-2-one is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

3-(4-phenoxyphenyl)imino-1-(piperidin-1-ylmethyl)indol-2-one

InChI

InChI=1S/C26H25N3O2/c30-26-25(27-20-13-15-22(16-14-20)31-21-9-3-1-4-10-21)23-11-5-6-12-24(23)29(26)19-28-17-7-2-8-18-28/h1,3-6,9-16H,2,7-8,17-19H2

InChI Key

VBBWEQSEMRLRAK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)C2=O

Origin of Product

United States

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